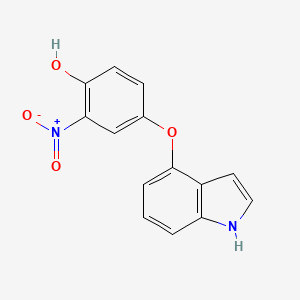![molecular formula C18H18N4O2 B13885618 [4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-(3-methoxy-phenyl)-amine](/img/structure/B13885618.png)
[4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-(3-methoxy-phenyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-amino-3-methylphenoxy)-N-(3-methoxyphenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-amino-3-methylphenoxy)-N-(3-methoxyphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives.
Substitution reactions: Introduction of the 4-amino-3-methylphenoxy group and the 3-methoxyphenyl group can be done through nucleophilic aromatic substitution reactions.
Purification: The final product is usually purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various amine derivatives.
科学研究应用
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: Potential role in modulating cell signaling pathways.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals, particularly for diseases where pyrimidine derivatives have shown efficacy.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Dyes and Pigments: Could be used in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4-(4-amino-3-methylphenoxy)-N-(3-methoxyphenyl)pyrimidin-2-amine would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity and thereby affecting cellular processes. The molecular targets might include kinases, receptors, or other proteins involved in signaling pathways.
相似化合物的比较
Similar Compounds
- 4-(4-amino-3-methylphenoxy)pyrimidin-2-amine
- N-(3-methoxyphenyl)pyrimidin-2-amine
Uniqueness
4-(4-amino-3-methylphenoxy)-N-(3-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of both the 4-amino-3-methylphenoxy and the 3-methoxyphenyl groups, which may confer specific biological activities and chemical properties not found in other similar compounds.
属性
分子式 |
C18H18N4O2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
4-(4-amino-3-methylphenoxy)-N-(3-methoxyphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H18N4O2/c1-12-10-15(6-7-16(12)19)24-17-8-9-20-18(22-17)21-13-4-3-5-14(11-13)23-2/h3-11H,19H2,1-2H3,(H,20,21,22) |
InChI 键 |
PRGQEQQILDABPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC2=NC(=NC=C2)NC3=CC(=CC=C3)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


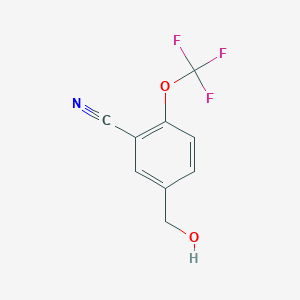
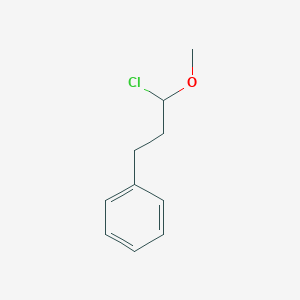
![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol](/img/structure/B13885554.png)
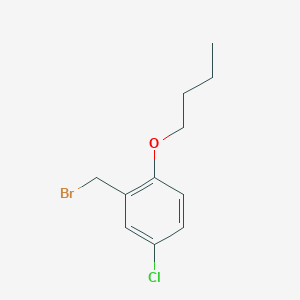
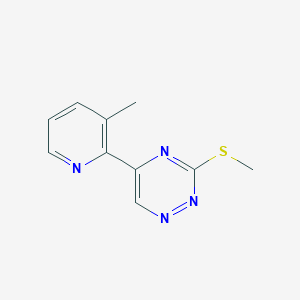
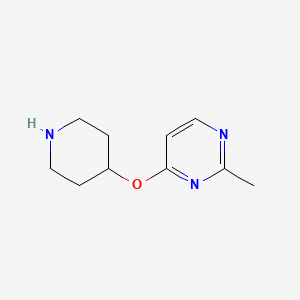

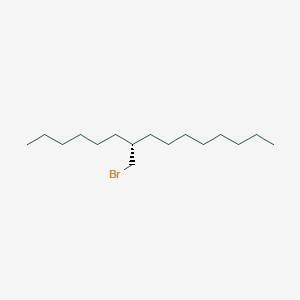
![2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13885589.png)
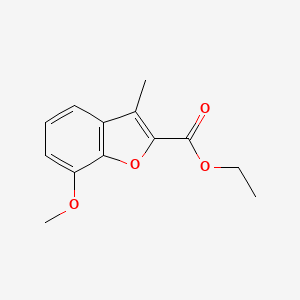

![8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13885605.png)
![2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate](/img/structure/B13885609.png)
